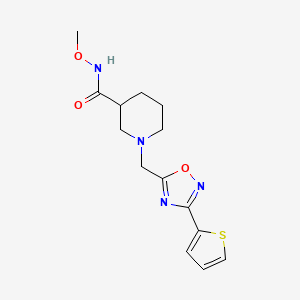
3-benzoyl-6-ethoxy-1-(4-methoxybenzyl)quinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Photochemical Studies and Synthesis
One study discusses the one-step formation of furo[3,2-c]quinolin-4(5H)-ones through a [2+3] photoaddition, highlighting a novel photochemical approach in the synthesis of complex quinolinone derivatives, which can be applied to related compounds for potential material science and pharmaceutical applications (Suginome et al., 1991).
Another significant study explores the photochromism of photoenolizable ketones within the quinoline series, elucidating the photochemical mechanisms that could inform on light-responsive materials based on similar quinolinone structures (Aloïse et al., 2006).
Catalysis and Synthetic Applications
Research into pincer 4-functionalized 2-aminomethylbenzo[h]quinoline ruthenium catalysts demonstrates the utility of quinolinone derivatives in catalyzing ketone reduction, a process relevant to pharmaceutical synthesis and industrial chemistry (Facchetti et al., 2016).
Molecular Synthesis and Characterization
The facile synthesis of alkyl and aryl substituted dibenzo[b,g][1,8]naphthyridin-5-ones showcases methods for creating structurally complex quinolinones, with potential implications for the development of new drugs and organic materials (Manoj & Rajendra Prasad, 2010).
Advanced Materials and Chemical Properties
A study on the synthesis of 3-benzyl-2-hydroxy-7,8-dihydro-6H-quinolin-5-ones from Baylis-Hillman adducts contributes to the field of medicinal chemistry by providing a method to synthesize compounds with potential biological activities, such as anti-inflammatory and acetylcholinesterase inhibitory properties (Gowrisankar et al., 2005).
Safety and Hazards
properties
IUPAC Name |
3-benzoyl-6-ethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4/c1-3-31-21-13-14-24-22(15-21)26(29)23(25(28)19-7-5-4-6-8-19)17-27(24)16-18-9-11-20(30-2)12-10-18/h4-15,17H,3,16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVNOCSWQKAFFJH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC4=CC=C(C=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzoyl-6-ethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-methyl-6-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carbonyl)pyridazin-3(2H)-one](/img/structure/B2416936.png)




![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-({2-[(4-ethylphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2416943.png)



![N~3~-cyclopropyl-6-{3-[(2-hydroxy-5-methylbenzyl)amino]-1-pyrrolidinyl}nicotinamide](/img/structure/B2416950.png)
